molecular formula C22H27N3O2 B12942072 4-(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-yl)-N,N-diethylaniline CAS No. 65419-36-5

4-(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-yl)-N,N-diethylaniline

Cat. No.: B12942072
CAS No.: 65419-36-5
M. Wt: 365.5 g/mol
InChI Key: VXKVYXJNOARQOR-UHFFFAOYSA-N
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Description

4-(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-yl)-N,N-diethylaniline is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-yl)-N,N-diethylaniline typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-butoxybenzohydrazide with diethylamine and a suitable carboxylic acid derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-yl)-N,N-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-yl)-N,N-diethylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-yl)-N,N-diethylaniline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxadiazole ring may play a crucial role in binding to biological macromolecules, such as enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxyphenyl isocyanate
  • 4-Butoxybenzaldehyde
  • 4-Butoxyaniline

Uniqueness

4-(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-yl)-N,N-diethylaniline is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This makes it different from other similar compounds, such as 4-butoxyphenyl isocyanate or 4-butoxyaniline, which lack the oxadiazole moiety and therefore exhibit different reactivity and applications.

Properties

CAS No.

65419-36-5

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

4-[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]-N,N-diethylaniline

InChI

InChI=1S/C22H27N3O2/c1-4-7-16-26-20-14-10-18(11-15-20)22-24-23-21(27-22)17-8-12-19(13-9-17)25(5-2)6-3/h8-15H,4-7,16H2,1-3H3

InChI Key

VXKVYXJNOARQOR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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